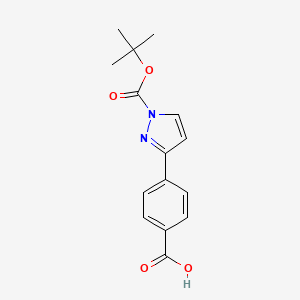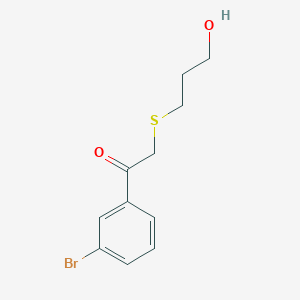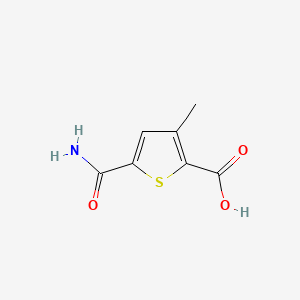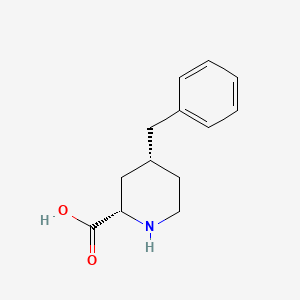![molecular formula C41H43BF4N2O2 B13487886 9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B13487886.png)
9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[66102,6011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[66102,6011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate” is a complex organic molecule with a unique structure This compound is characterized by its multiple ring systems and the presence of both nitrogen and oxygen atoms within its framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the core tetracyclic structure, followed by the introduction of the butyl and methyl groups. The final step involves the addition of the tetrafluoroborate anion to stabilize the compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of multiple double bonds and nitrogen atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The butyl and methyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: The compound’s properties may be exploited for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The presence of nitrogen and oxygen atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
- 9-butyl-10-phenyl-anthracene
- 9-ethyl-10-phenyl-anthracene
- 9-naphthalen-1-yl-10-phenyl-anthracene
Uniqueness
Compared to similar compounds, “9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[66102,6011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[66102,6011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate” stands out due to its complex structure and the presence of multiple functional groups
Properties
Molecular Formula |
C41H43BF4N2O2 |
|---|---|
Molecular Weight |
682.6 g/mol |
IUPAC Name |
9-butyl-10-[(1E,3E,5E)-5-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)penta-1,3-dienyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate |
InChI |
InChI=1S/C41H43N2O2.BF4/c1-5-7-20-42-34(30-14-12-16-32-38(30)36(42)24-28-22-26(3)44-40(28)32)18-10-9-11-19-35-31-15-13-17-33-39(31)37(43(35)21-8-6-2)25-29-23-27(4)45-41(29)33;2-1(3,4)5/h9-19,24-27H,5-8,20-23H2,1-4H3;/q+1;-1 |
InChI Key |
YVPLFTFBLFPHDZ-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CCCCN\1C2=CC3=C(C4=CC=CC(=C42)/C1=C\C=C\C=C\C5=[N+](C6=C7C5=CC=CC7=C8C(=C6)CC(O8)C)CCCC)OC(C3)C |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCN1C2=CC3=C(C4=CC=CC(=C42)C1=CC=CC=CC5=[N+](C6=C7C5=CC=CC7=C8C(=C6)CC(O8)C)CCCC)OC(C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl 3-[(4-hydroxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13487814.png)


![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)



![(1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13487856.png)



![1,4-Bis(methoxymethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B13487888.png)
![3-(4-{[(Tert-butoxy)carbonyl]amino}phenyl)prop-2-ynoic acid](/img/structure/B13487891.png)
